4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
Description
4-(Ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a structurally complex molecule featuring a bicyclic thiazolo[5,4-c]pyridine core. This core is fused with a benzamide moiety and substituted with an ethanesulfonyl group at the para position of the benzamide, along with an ethyl group on the thiazolo-pyridine ring. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2.ClH/c1-3-20-10-9-14-15(11-20)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)4-2;/h5-8H,3-4,9-11H2,1-2H3,(H,18,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPWJASGKZUUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves the construction of the thiazolo[5,4-c]pyridine scaffold. This can be achieved through the annulation of thiazole and pyridine rings. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available thiazole and pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Investigated for its potential as an antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on thiadiazole and pyridine derivatives with benzamide or related functionalities. While these compounds share some structural motifs with the target molecule, key differences in core architecture, substituents, and physicochemical properties are evident. Below is a detailed comparison:
Core Structure and Functional Groups
Key Observations :
- The target’s bicyclic thiazolo-pyridine core introduces steric and electronic effects distinct from monocyclic thiadiazoles in the evidence compounds. This may enhance rigidity and binding specificity in biological targets.
- The ethanesulfonyl group in the target is a strong electron-withdrawing substituent, unlike the acetyl or ester groups in compounds 8a–8b. Sulfonyl groups often improve metabolic stability and solubility compared to esters .
Physicochemical Properties
Key Observations :
- The target’s hydrochloride salt likely reduces its melting point compared to neutral compounds like 8a (290°C) by disrupting crystalline packing.
- IR spectra of the evidence compounds highlight carbonyl stretches (1600–1720 cm⁻¹), whereas the target’s sulfonyl group would exhibit characteristic S=O stretches (~1250 cm⁻¹) .
Biological Activity
The compound 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research and literature.
Chemical Structure
The compound features a complex structure characterized by a thiazole ring fused with a pyridine moiety and a benzamide functional group. The presence of the ethanesulfonyl group is significant for its solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds bearing thiazole and pyridine functionalities often exhibit a range of biological activities including antimicrobial, anticancer, and anticonvulsant properties. The specific biological activities of this compound are summarized below:
1. Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. In a study evaluating various thiazole-based compounds, significant antibacterial activity was reported against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were as low as 6.25 µg/mL, indicating potent activity against common pathogens .
2. Anticancer Activity
The anticancer potential of thiazole-containing compounds is well-documented. For instance, compounds similar to the one have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting that they may serve as effective alternatives or adjuncts in cancer therapy .
3. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In experimental models, certain thiazole-pyridine hybrids demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), with some compounds achieving complete protection in tested subjects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Known for enhancing biological activity due to its ability to interact with various biological targets.
- Pyridine Moiety : Contributes to the lipophilicity and overall stability of the compound.
- Benzamide Group : Provides additional hydrogen bonding capabilities that may enhance binding to target proteins.
Case Studies
Several studies illustrate the effectiveness of thiazole derivatives in various biological assays:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and methodologies for preparing 4-(ethanesulfonyl)-N-{5-ethyl-thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of thiazolo-pyridine cores and sulfonylation. Critical steps include:
- Thiazolo-pyridine formation : Cyclocondensation of ethylenediamine derivatives with sulfur-containing reagents under reflux (e.g., ethanol, 80°C, 12 hours) .
- Sulfonylation : Reaction with ethanesulfonyl chloride in dichloromethane (DCM) at 0°C to room temperature, requiring anhydrous conditions to prevent hydrolysis .
- Final coupling : Amide bond formation via EDC/HOBt-mediated coupling between the benzamide and thiazolo-pyridine intermediates, purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Analytical Validation : Purity (>95%) confirmed by HPLC (UV detection at 254 nm) and structural elucidation via /-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.1–3.5 ppm for ethanesulfonyl group) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Quantifies purity and detects impurities using a C18 column with mobile phases (e.g., 0.1% TFA in water/acetonitrile). Retention time consistency is key .
- NMR Spectroscopy : Assigns proton environments (e.g., thiazole ring protons at δ 7.2–7.5 ppm, ethyl group splitting patterns) and confirms stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 495.1234) and fragment patterns .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for thiazolo-pyridine derivatives?
- Methodological Answer :
- Orthogonal Assays : Use complementary assays (e.g., kinase inhibition + cellular viability) to confirm target engagement vs. off-target effects .
- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
- Structural Analog Comparison : Test derivatives with modified ethanesulfonyl or benzamide groups to isolate pharmacophore contributions .
- Case Study : Discrepancies in kinase inhibition profiles may arise from assay conditions (ATP concentration, pH). Replicate experiments under standardized ATP levels (1 mM) and buffer systems (HEPES, pH 7.4) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Selection : Hydrochloride salt improves aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
- Prodrug Design : Introduce ester moieties (e.g., acetylated benzamide) hydrolyzed in vivo to enhance membrane permeability .
- Formulation : Use lipid-based nanoemulsions (e.g., Labrafil/Cremophor EL) for IV administration, validated by pharmacokinetic studies (C, t) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s thiazolo-pyridine core?
- Methodological Answer :
- Core Modifications :
| Modification | Impact on Activity |
|---|---|
| Ethyl → Cyclopropyl at C5 | Increased metabolic stability (CYP3A4 resistance) |
| Sulfonyl → Carbonyl | Reduced kinase binding affinity (ΔIC +2.5 μM) |
- Functional Group Scanning : Use parallel synthesis to generate 10–20 analogs with variations in sulfonyl/benzamide substituents. Screen via high-throughput SPR (surface plasmon resonance) for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
